MORDANT BLACK 38

Description

BenchChem offers high-quality MORDANT BLACK 38 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about MORDANT BLACK 38 including the price, delivery time, and more detailed information at info@benchchem.com.

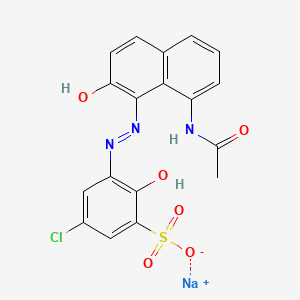

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;3-[(8-acetamido-2-hydroxynaphthalen-1-yl)diazenyl]-5-chloro-2-hydroxybenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClN3O6S.Na/c1-9(23)20-12-4-2-3-10-5-6-14(24)17(16(10)12)22-21-13-7-11(19)8-15(18(13)25)29(26,27)28;/h2-8,24-25H,1H3,(H,20,23)(H,26,27,28);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMGPESHNHVBCDP-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=CC2=C1C(=C(C=C2)O)N=NC3=C(C(=CC(=C3)Cl)S(=O)(=O)[O-])O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13ClN3NaO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2064361 | |

| Record name | Benzenesulfonic acid, 3-[[8-(acetylamino)-2-hydroxy-1-naphthalenyl]azo]-5-chloro-2-hydroxy-, monosodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2064361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

457.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6441-96-9 | |

| Record name | Benzenesulfonic acid, 3-(2-(8-(acetylamino)-2-hydroxy-1-naphthalenyl)diazenyl)-5-chloro-2-hydroxy-, sodium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006441969 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonic acid, 3-[2-[8-(acetylamino)-2-hydroxy-1-naphthalenyl]diazenyl]-5-chloro-2-hydroxy-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenesulfonic acid, 3-[[8-(acetylamino)-2-hydroxy-1-naphthalenyl]azo]-5-chloro-2-hydroxy-, monosodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2064361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium 3-[(8-acetamido-2-hydroxy-1-naphthyl)azo]-5-chloro-2-hydroxybenzenesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.576 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Mordant Black 38: A Comprehensive Technical Guide for Scientific Professionals

This in-depth guide provides a detailed exploration of Mordant Black 38, a significant monoazo dye. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core chemical properties, structure, synthesis, and applications of this compound, grounding all claims in authoritative references.

Core Identification and Chemical Structure

Mordant Black 38, also identified by its Colour Index number C.I. 18160, is a synthetic dye belonging to the single azo class.[1] Its fundamental role as a mordant dye underscores its importance in various industrial applications, particularly in the textile industry.

Key Identifiers

| Identifier | Value | Source(s) |

| IUPAC Name | Sodium 3-[(8-acetamido-2-hydroxynaphthalen-1-yl)diazenyl]-5-chloro-2-hydroxybenzenesulfonate | [2] |

| CAS Number | 6441-96-9 | [1][2] |

| Molecular Formula | C₁₈H₁₃ClN₃NaO₆S | [1][2] |

| Molecular Weight | 457.82 g/mol | [1][2] |

| Colour Index | C.I. 18160 | [1][2] |

| Trade Names | Chrome Light Grey G, Omega Chrome Black Blue G | [1][2] |

Molecular Structure and Key Functional Groups

The chemical architecture of Mordant Black 38 is characterized by a single azo bridge (-N=N-) linking a substituted benzene ring with a substituted naphthalene ring system. This structure incorporates several key functional groups that dictate its chemical behavior and dyeing properties.

Caption: Logical relationship of Mordant Black 38's core components.

The presence of hydroxyl (-OH) and sulfonic acid (-SO₃H) groups enhances the dye's solubility in water and provides sites for chelation with metal mordants. The acetamido group (-NHCOCH₃) and the chloro group (-Cl) modify the chromophore, influencing the final color and fastness properties of the dye.

Physicochemical Properties

The physical and chemical properties of Mordant Black 38 are crucial for its application and handling.

| Property | Description | Source(s) |

| Appearance | Blue-light grey powder | [1] |

| Solubility | Soluble in water (yielding a wine red to blue-light red solution), slightly soluble in alcohol, and insoluble in acetone. | [1][3] |

| Behavior in Acids | In concentrated sulfuric acid, it dissolves to form a red-light purple solution, which upon dilution, turns into a red-orange brown mixture. When concentrated hydrochloric acid is added to its aqueous solution, the color changes to a red wheat brown. | [1][3] |

| Behavior in Bases | Addition of a concentrated sodium hydroxide solution to an aqueous solution of the dye results in a purple color. | [1][3] |

Synthesis and Manufacturing

The synthesis of Mordant Black 38 is a classic example of diazo coupling, a fundamental reaction in the production of azo dyes.

Synthesis Workflow

The manufacturing process involves a two-step reaction:

-

Diazotization: 3-Amino-5-chloro-2-hydroxybenzenesulfonic acid is treated with a source of nitrous acid (typically sodium nitrite in an acidic medium) to form a diazonium salt. This reaction is highly temperature-sensitive and is usually carried out at low temperatures (0-5 °C) to prevent the decomposition of the unstable diazonium salt.

-

Azo Coupling: The resulting diazonium salt is then coupled with N-(7-hydroxynaphthalen-1-yl)acetamide.[1][3] This electrophilic substitution reaction occurs at an activated position on the naphthalene ring, leading to the formation of the final Mordant Black 38 molecule.

Caption: Synthesis workflow of Mordant Black 38.

Mechanism of Action as a Mordant Dye

Mordant dyes, by definition, require the use of a mordant to fix the color to the substrate, typically a textile fiber.[4] The mordant, usually a metal salt (e.g., chromium, aluminum, iron, copper, or tin salts), acts as a bridge between the dye molecule and the fiber, forming a coordination complex.[4] This complex is insoluble and exhibits enhanced fastness properties (e.g., to light, washing, and perspiration) compared to the dye alone.[4][5]

Chelation Process

The hydroxyl groups present in the ortho position to the azo linkage in the Mordant Black 38 structure are pivotal for its function. These groups, along with the azo nitrogen atoms, act as ligands, forming stable chelate rings with the metal ions of the mordant. This chelation process is responsible for the significant color change often observed upon mordanting and the improved fastness of the dyeing.[4]

Caption: Mechanism of dye fixation via mordant chelation.

Applications

The primary application of Mordant Black 38 is in the dyeing of protein fibers such as wool and silk, as well as polyamide fibers.[6] The choice of mordant can significantly influence the final shade, allowing for a range of colors to be produced from a single dye.[4]

Safety and Handling

As with all chemical compounds, appropriate safety precautions should be observed when handling Mordant Black 38. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on potential hazards, handling, storage, and disposal.[7]

Conclusion

Mordant Black 38 stands as a testament to the intricate science of dye chemistry. Its synthesis through diazo coupling and its application via mordant chelation highlight fundamental principles that have shaped the textile and chemical industries. For researchers and scientists, a thorough understanding of its structure-property relationships is key to its effective and safe utilization, as well as for the innovation of new colorants with enhanced performance characteristics.

References

-

World dye variety. (2012, September 14). Mordant Black 38. Available at: [Link]

-

Internetchemie. (2025, March 28). Mordant Black 38. Available at: [Link]

-

Emperor Chem. Direct Black 38. Available at: [Link]

-

Dayglo Color Corporation. Daymord - Mordant Dyes. Available at: [Link]

-

Textile colouration and finishes. Natural Mordants. Available at: [Link]

Sources

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. Mordant Black 38 [internetchemie.info]

- 3. Mordant Black 38 | 6441-96-9 [chemicalbook.com]

- 4. Dayglo Color Corporation [dayglo.in]

- 5. Natural Mordants – Textile colouration and finishes [ebooks.inflibnet.ac.in]

- 6. Direct Black 38 - Direct Black EX - Direct Black BN from Emperor Chem [emperordye.com]

- 7. Mordant Black 38 - Safety Data Sheet [chemicalbook.com]

Mordant Black 38: A Comprehensive Technical Guide to its Synonyms, Alternative Names, and Core Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mordant Black 38 is a synthetic azo dye that holds significance in various scientific and industrial applications. As a mordant dye, its application to substrates requires the use of a mordant to fix the dye, thereby enhancing its fastness properties. The complex interplay of its chemical structure, which includes sulfonic acid and hydroxyl groups, allows for the formation of coordination complexes with metal ions, a critical aspect of its function. This guide provides a detailed exploration of the nomenclature of Mordant Black 38, its chemical identity, and its fundamental properties, offering a valuable resource for professionals in research and development.

Nomenclature and Identification

The accurate identification of chemical compounds is paramount in scientific research. Mordant Black 38 is known by a variety of synonyms and alternative names across different cataloging systems and commercial suppliers. A comprehensive understanding of this nomenclature is crucial to avoid ambiguity and ensure the correct substance is being utilized in experimental protocols.

Key Identifiers and Synonyms

The following table summarizes the primary identifiers and synonyms for Mordant Black 38:

| Identifier Type | Identifier |

| Colour Index (C.I.) Name | Mordant Black 38 |

| C.I. Number | 18160[1] |

| CAS Registry Number | 6441-96-9[1][2] |

| IUPAC Name | Benzenesulfonicacid, 3-[[8-(acetylamino)-2-hydroxy-1-naphthalenyl]azo]-5-chloro-2-hydroxy-,monosodium salt[2] |

| Molecular Formula | C18H13ClN3NaO6S[1] |

| Molecular Weight | 457.82 g/mol [1] |

| Common Trade Name | Chrome Light Grey G[1] |

| Alternative Name | Omega Chrome Black Blue G |

| Alternative Name | Eriochrome Grey SGL[1] |

Structural Relationship of Nomenclature

The various names and identifiers for Mordant Black 38 are interconnected, each providing a different layer of information about the compound. The C.I. name and number are standardized classifications used in the dye and pigment industry. The CAS number is a unique numerical identifier assigned by the Chemical Abstracts Service, which is essential for database searches and regulatory purposes. The IUPAC name provides a systematic and unambiguous description of the molecule's chemical structure. Trade names are often used for commercial products and can vary between suppliers.

Physicochemical Properties and Synthesis

Key Properties

A foundational understanding of the physicochemical properties of Mordant Black 38 is essential for its effective application.

-

Appearance: Typically a blue-light grey powder.

-

Solubility: Soluble in water, resulting in a wine red to blue-light red solution. It is slightly soluble in alcohol and insoluble in acetone.[1]

-

Behavior in Strong Acids and Bases: In concentrated sulfuric acid, it appears as a red-light purple solution, which upon dilution turns into a red-orange brown. When a concentrated hydrochloric acid is added to its aqueous solution, the color changes to a red wheat brown. Conversely, the addition of concentrated sodium hydroxide solution leads to a purple coloration.[1]

Synthesis Overview

The synthesis of Mordant Black 38 is a classic example of azo coupling, a fundamental reaction in the synthesis of a vast array of dyes. The process involves two key steps:

-

Diazotization: The process begins with the diazotization of 3-Amino-5-chloro-2-hydroxybenzenesulfonic acid. This reaction, typically carried out in the presence of nitrous acid at low temperatures, converts the primary aromatic amine into a highly reactive diazonium salt.

-

Azo Coupling: The resulting diazonium salt is then coupled with N-(7-hydroxynaphthalen-1-yl)acetamide. This electrophilic substitution reaction occurs at an electron-rich position on the naphthalene ring, leading to the formation of the final azo dye molecule.

Sources

An In-Depth Technical Guide to C.I. 18160 (Acid Red 97) in Research Applications

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

C.I. 18160, more commonly known in scientific literature as Acid Red 97, is a synthetic azo dye with a growing portfolio of applications in biological and environmental research.[1] While traditionally used in the textile and leather industries for its vibrant color and strong affinity for protein fibers, its unique chemical properties make it a versatile tool for laboratory investigation.[2][3] This guide provides a comprehensive overview of Acid Red 97, detailing its core properties, mechanisms of action, and field-proven applications. It offers in-depth protocols for its use in histological staining and discusses its emerging role in advanced imaging through fluorescent nanoparticles. Furthermore, this document addresses critical considerations regarding its biological activity and potential toxicity, providing a balanced perspective for its integration into experimental workflows, including those relevant to drug development.

Core Properties and Identification of C.I. 18160 (Acid Red 97)

Understanding the fundamental characteristics of a reagent is the first step toward its effective application. Acid Red 97 (CAS No. 10169-02-5) is a water-soluble, anionic dye.[1] Its chemical structure is characterized by an azo group (-N=N-), which acts as the chromophore responsible for its red color, and sulfonic acid groups (-SO₃H) that confer its negative charge and solubility in aqueous solutions.[1] It is this anionic nature that dictates its staining behavior, a crucial point for experimental design.

As an "acid dye," its primary mechanism of action in biological staining is the formation of electrostatic (ionic) bonds with positively charged components within cells and tissues.[3] This primarily includes amino groups (—NH₃⁺) on proteins, which are abundant in the cytoplasm, connective tissue, and certain cellular organelles.

Table 1: Key Properties of C.I. 18160 / Acid Red 97

| Property | Value / Description | Source(s) |

| C.I. Name | C.I. 18160 | - |

| Common Name | Acid Red 97 | [4] |

| CAS Number | 10169-02-5 | [1][3] |

| Chemical Class | Monoazo Dye | [1] |

| Solubility | Water Soluble | [1] |

| Staining Class | Acidic / Anionic Dye | [3] |

| Primary Use | Textile, Leather, Biological Stain, Research | [2][3] |

| Synonyms | Acid Milling Red CG, Fast Crimson GR, Pharmaglo Red G | [1] |

Applications in Cellular and Histological Imaging

Acid Red 97's ability to bind proteins makes it a useful counterstain in histology, analogous in principle to Eosin in a standard Hematoxylin and Eosin (H&E) stain. It provides contrast by staining basic cellular components, primarily in the cytoplasm, a distinct red or pink, allowing for the visualization of tissue morphology and nuclear detail when paired with a nuclear stain like Hematoxylin.[5]

Causality Behind the Staining Protocol

A robust histological protocol is a self-validating system where each step serves a distinct and logical purpose.[5] The goal is to preserve tissue architecture while allowing targeted staining. In the case of formalin-fixed, paraffin-embedded (FFPE) tissues, the wax must be removed (deparaffinization) and the tissue rehydrated before an aqueous stain like Acid Red 97 can penetrate the sample. Subsequent dehydration and clearing are necessary to prepare the stained tissue for permanent mounting and microscopic examination.[6]

Experimental Protocol: Acid Red 97 Staining for FFPE Tissue Sections

This protocol provides a foundational methodology for using Acid Red 97 as a cytoplasmic counterstain. Note: Optimal incubation times and solution concentrations should be determined empirically for specific tissue types and experimental goals.

Required Reagents and Materials:

-

FFPE tissue sections on slides

-

Xylene

-

Ethanol (100%, 95%, 70%)

-

Deionized water

-

Hematoxylin solution (e.g., Mayer's or Harris')

-

Acid Red 97 Staining Solution (0.5% w/v in deionized water with 0.5% acetic acid)

-

Differentiating Solution (e.g., 0.5% acid alcohol)

-

Bluing Reagent (e.g., Scott's Tap Water Substitute or dilute ammonium hydroxide)

-

Mounting medium (non-aqueous) and coverslips

Workflow:

-

Deparaffinization and Rehydration:

-

Immerse slides in Xylene: 2 changes, 5 minutes each. This dissolves the paraffin wax embedding the tissue.

-

Immerse in 100% Ethanol: 2 changes, 3 minutes each. This removes the xylene.

-

Immerse in 95% Ethanol: 2 changes, 3 minutes each.

-

Immerse in 70% Ethanol: 1 change, 3 minutes. This begins the gradual rehydration of the tissue.

-

Rinse in running tap water: 5 minutes. Completes rehydration, making the tissue receptive to aqueous stains.

-

-

Nuclear Staining (Hematoxylin):

-

Immerse in Hematoxylin solution: 3-5 minutes. The positively charged hematoxylin binds to negatively charged nucleic acids (DNA, RNA) in the nucleus, staining them blue/purple.

-

Rinse in running tap water: 5 minutes.

-

Differentiate in 0.5% Acid Alcohol: Dip for 1-3 seconds. This step removes excess hematoxylin and improves specificity by limiting staining to the nuclei.

-

Rinse in running tap water: 1 minute.

-

Immerse in Bluing Reagent: 30-60 seconds. This alkaline solution shifts the hematoxylin color from red to a crisp blue.[6]

-

Rinse in running tap water: 5 minutes.

-

-

Cytoplasmic Staining (Acid Red 97):

-

Immerse in 0.5% Acid Red 97 solution: 1-3 minutes. The anionic dye binds to eosinophilic/acidophilic components like cytoplasmic proteins, collagen, and muscle fibers, staining them shades of red.

-

Rinse briefly in deionized water.

-

-

Dehydration and Mounting:

-

Immerse in 95% Ethanol: 2 changes, 30 seconds each. Begins the removal of water.

-

Immerse in 100% Ethanol: 2 changes, 1 minute each. Completes dehydration.

-

Immerse in Xylene (Clearing): 2 changes, 3 minutes each. Xylene makes the tissue transparent and is miscible with the mounting medium.

-

Mount coverslip with a non-aqueous mounting medium.

-

Caption: Histological staining workflow for FFPE tissues using Acid Red 97.

Advanced Applications: Fluorescent Nanoparticle Synthesis

Beyond traditional histology, Acid Red 97 is utilized in the synthesis of fluorescent inorganic-organic hybrid nanoparticles for advanced imaging.[2][3] In this application, the dye is not used as a direct stain but is incorporated into a nanoparticle matrix (e.g., silica).

Causality and Mechanism: The principle is to leverage the dye's inherent fluorescence within a stable, biocompatible carrier. The nanoparticle serves multiple functions:

-

Prevents Quenching: It protects the dye from environmental factors in biological systems that might quench its fluorescence.

-

Provides a Scaffold: The nanoparticle surface can be functionalized with targeting ligands (e.g., antibodies, peptides) to direct them to specific cells or tissues.

-

Enhances Signal: Encapsulating many dye molecules within a single particle amplifies the signal for imaging.

This approach transforms a simple dye into a sophisticated probe for cellular tracking, diagnostic imaging, and potentially targeted drug delivery.[3]

Caption: Conceptual workflow for creating fluorescent hybrid nanoparticles.

Critical Considerations for Use in Drug Development

For professionals in drug development, reagents must be well-characterized, not only for their utility but also for their potential liabilities.

4.1. Biological Activity and Toxicity Research has indicated that Acid Red 97, like some other azo dyes, may not be biologically inert. Studies have raised concerns about its potential for mutagenicity and toxicity to aquatic organisms.[2][7] One study noted that while the dye was not lethal to Silurana tropicalis embryos, a related dye (Bismarck Brown Y) induced malformations and cellular stress.[7] These findings necessitate careful handling, adherence to safety protocols (use of personal protective equipment), and proper waste disposal. For any in vivo applications, a thorough toxicological assessment would be a prerequisite.

4.2. Role in Preclinical Research The primary application of Acid Red 97 in a drug development context is as a tool for preclinical assessment.

-

Histopathology: Its use as a counterstain can help pathologists evaluate potential drug-induced tissue damage, cellular infiltration, or morphological changes in toxicology studies.

-

Target Validation: Fluorescent nanoparticles functionalized with Acid Red 97 could be used to visualize drug targets or track the biodistribution of a biologic if conjugated appropriately.

It is not a therapeutic agent itself but a supporting tool for generating critical safety and efficacy data.

Conclusion: A Versatile Tool Requiring Informed Application

C.I. 18160 / Acid Red 97 is a multifunctional dye whose utility in research extends beyond its traditional industrial uses.[4] Its straightforward application in histology provides a cost-effective method for visualizing tissue architecture, while its incorporation into nanoparticles opens avenues for more sophisticated molecular imaging.[2][3] However, researchers must remain cognizant of its potential biological activities and handle it with appropriate caution.[7] By understanding the chemical principles behind its function and validating its use within specific experimental contexts, scientists can effectively leverage Acid Red 97 as a valuable tool in basic research and the preclinical stages of drug development.

References

-

Title: The Role of Acid Red 97 in Modern Leather Dyeing: A Manufacturer's Perspective Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

-

Title: Toxicity of the azo dyes Acid Red 97 and Bismarck Brown Y to Western clawed frog (Silurana tropicalis) Source: ResearchGate URL: [Link]

-

Title: Protocol for Homer1b/c Antibody (Cat. No. 160 018) Immunohistochemistry Formaldehyde (IHC) Tissue Preparation Source: Synaptic Systems URL: [Link]

-

Title: The chemical structure of C.I. Reactive Blue 160. Source: ResearchGate URL: [Link]

-

Title: Histology Source: University of South Carolina URL: [Link]

-

Title: Immunohistochemistry Protocol for Paraffin embedded Tissue Sections Source: YouTube / Cell Signaling Technology URL: [Link]

-

Title: Gram Staining: Principle, Procedure & Result Interpretation Source: Microbe Notes URL: [Link]

-

Title: Multicolor Immunofluorescence Staining Protocol Source: Bio-Techne URL: [Link]

-

Title: How It Stains ? Molecular Mechanism of Gram Staining Source: YouTube URL: [Link]

-

Title: Histology, Staining Source: NCBI Bookshelf - StatPearls URL: [Link]

Sources

- 1. CAS 10169-02-5: C.I. Acid Red 97 | CymitQuimica [cymitquimica.com]

- 2. Buy Acid Red 97 | 10169-02-5 [smolecule.com]

- 3. nbinno.com [nbinno.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Histology, Staining - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. sc.edu [sc.edu]

- 7. researchgate.net [researchgate.net]

The Chelation Nexus: A Technical Guide to the Staining Mechanism of Mordant Black 38

This guide provides an in-depth exploration of the mechanism of action of C.I. Mordant Black 38 (C.I. 18160), a monoazo chrome dye, in biological staining. Designed for researchers, scientists, and professionals in drug development, this document elucidates the intricate coordination chemistry that underpins its efficacy as a potent histological stain. We will dissect the molecular interactions from the initial dye-mordant complex formation to the final stable linkage with tissue macromolecules, providing a robust framework for its application and optimization in a laboratory setting.

Part 1: Unveiling Mordant Black 38: Structure and Properties

Mordant Black 38 is a synthetic dye belonging to the single azo class.[1] Its chemical formula is C₁₈H₁₃ClN₃NaO₆S, with a molecular weight of 457.82 g/mol .[1] The structural integrity of Mordant Black 38 is pivotal to its function, featuring specific functional groups that are essential for its staining capabilities.

| Property | Value | Source |

| C.I. Name | Mordant Black 38 | [1] |

| C.I. Number | 18160 | [1] |

| CAS Number | 6441-96-9 | [1] |

| Molecular Formula | C₁₈H₁₃ClN₃NaO₆S | [1] |

| Molecular Weight | 457.82 | [1] |

| Class | Single Azo | [1] |

| Solubility | Soluble in water (wine red to blue-light red), slightly soluble in alcohol. | [1][2] |

The efficacy of Mordant Black 38 as a stain is not inherent to the dye molecule alone; it is critically dependent on the presence of a mordant.[3] The term "mordant" is derived from the Latin mordere, meaning "to bite," which aptly describes its function of enabling the dye to "bite" into the substrate.[3] These mordants are typically polyvalent metal ions that form coordination complexes with the dye, which then in turn attach to the tissue.[4] For Mordant Black 38, a "chrome dye," the most common and effective mordant is a chromium salt, typically potassium dichromate.[3]

Part 2: The Core Mechanism: A Symphony of Coordination Chemistry

The staining action of Mordant Black 38 is a multi-step process governed by the principles of coordination chemistry. This process can be broadly categorized into two main stages: the formation of the dye-mordant complex (lake) and the binding of this complex to the tissue substrate.

Formation of the Dye-Mordant Complex (Lake)

The initial and most critical step is the formation of a coordination complex between the Mordant Black 38 molecule and a chromium ion. This process, known as chelation, involves the formation of multiple coordinate bonds between the metal ion and the dye molecule, resulting in a highly stable, colored complex often referred to as a "lake".[4]

The key functional groups on the Mordant Black 38 molecule that act as ligands for the chromium ion are the hydroxyl (-OH) and azo (-N=N-) groups. The chromium ion, acting as a Lewis acid (electron acceptor), forms coordinate covalent bonds with the lone pair of electrons on the oxygen and nitrogen atoms of these groups. This chelation event significantly alters the electronic configuration and, consequently, the color of the dye molecule, typically resulting in a bathochromic shift (a shift to a longer wavelength), which deepens the color.

Caption: Formation of the Dye-Mordant Complex.

Binding of the Complex to Tissue

Once formed, the Mordant Black 38-chromium complex possesses a net charge and reactive sites that allow it to bind strongly to specific components within biological tissues. The attachment of the mordanted dye to tissue is also a chelation event, mechanistically similar to the formation of the dye-mordant lake.[4]

Biological tissues are rich in potential ligands for the chromium ion within the complex. These include:

-

Carboxyl groups (-COOH): Abundant in proteins (e.g., in the side chains of aspartic and glutamic acid).

-

Hydroxyl groups (-OH): Present in proteins (e.g., in serine and threonine) and carbohydrates.

-

Phosphate groups (-PO₄³⁻): Integral components of nucleic acids (DNA and RNA).[4]

The chromium atom in the dye-mordant complex can form additional coordinate bonds with these functional groups in the tissue, effectively anchoring the dye to the macromolecular structure. This results in a highly stable, insoluble, and intensely colored stain that is resistant to leaching during subsequent washing and dehydration steps.

Caption: Chelation mechanism of Mordant Black 38 with tissue.

Part 3: Experimental Protocol: A Representative Histological Staining Procedure

While a universally standardized protocol for Mordant Black 38 in all histological applications is not established, the following procedure is a representative method based on the principles of afterchrome dyeing, which is common for chrome dyes.[3] This protocol is particularly suited for demonstrating connective tissues, where collagen will be a primary target.

Reagents

-

Mordant Black 38 solution (1% w/v in distilled water)

-

Potassium dichromate (K₂Cr₂O₇) solution (2.5% w/v in distilled water)

-

1% Acetic acid solution

-

Standard deparaffinization and rehydration reagents (Xylene, graded alcohols)

-

Mounting medium

Step-by-Step Methodology

-

Deparaffinization and Rehydration:

-

Immerse slides in Xylene (I) for 5 minutes.

-

Immerse slides in Xylene (II) for 5 minutes.

-

Immerse slides in 100% Ethanol (I) for 3 minutes.

-

Immerse slides in 100% Ethanol (II) for 3 minutes.

-

Immerse slides in 95% Ethanol for 3 minutes.

-

Immerse slides in 70% Ethanol for 3 minutes.

-

Rinse gently in running tap water.

-

-

Initial Staining:

-

Immerse slides in 1% Mordant Black 38 solution for 10-15 minutes.

-

Rinse briefly in distilled water.

-

-

Mordanting (Afterchroming):

-

Immerse slides in 2.5% potassium dichromate solution for 5-10 minutes.

-

Rinse well in running tap water for 5 minutes.

-

Rinse in distilled water.

-

-

Differentiation:

-

Briefly dip slides in 1% acetic acid to differentiate (remove excess stain). This step should be monitored microscopically.

-

Immediately rinse thoroughly in running tap water to stop the differentiation process.

-

-

Dehydration and Mounting:

-

Dehydrate through graded alcohols (95% Ethanol, 100% Ethanol I, 100% Ethanol II) for 2 minutes each.

-

Clear in Xylene (I) and Xylene (II) for 3 minutes each.

-

Mount with a suitable mounting medium.

-

Caption: Experimental workflow for Mordant Black 38 staining.

Expected Results

-

Collagen and Reticular Fibers: Blue-black to grey-black

-

Nuclei: Grey to black

-

Cytoplasm: Pale grey or unstained

-

Muscle Fibers: Pale grey or a contrasting counterstain color if used.

The final coloration can be influenced by the pH of the staining solution and the duration of the mordanting and differentiation steps.

Part 4: Trustworthiness and Self-Validation

The reliability of this staining protocol is ensured by the chemical principles that govern it. The formation of stable coordination complexes results in a stain that is not easily removed by subsequent processing steps. To validate the staining procedure and ensure consistent results, the following practices are essential:

-

Use of Control Slides: Always include a positive control slide (a tissue section known to contain the target structures, such as collagen-rich connective tissue) to verify that the reagents and protocol are working correctly.

-

Microscopic Monitoring of Differentiation: The differentiation step is critical for achieving the desired contrast. This step should be carefully monitored under a microscope to prevent over-differentiation and loss of specific staining.

-

Consistent Reagent Preparation: The concentrations of the dye and mordant solutions should be prepared accurately. It is also advisable to filter the staining solution before use to prevent the formation of precipitates on the tissue section.

References

-

World Dye Variety. (2012, September 14). Mordant Black 38. Retrieved from [Link]

-

Fashion Sustainability Directory. (2025, May 2). What Role Do Mordants Play in Dyeing? Retrieved from [Link]

-

Wikipedia. (n.d.). Mordant. Retrieved from [Link]

-

StainsFile. (n.d.). Mordants. Retrieved from [Link]

-

Textile Learner. (2014, February 24). Chrome Dyes: Features and Chemical Classification. Retrieved from [Link]

-

Slideshare. (n.d.). Mordant & Mordant dye. Retrieved from [Link]

-

Leica Biosystems. (n.d.). Special Stains – Which One, How and Why? Part II: Connective Tissue. Retrieved from [Link]

-

University of Leeds. (n.d.). staining - The Histology Guide. Retrieved from [Link]

-

Wikipedia. (n.d.). Masson's trichrome. Retrieved from [Link]

-

Dapson, R. W. (2005). Dye-tissue interactions: mechanisms, quantification and bonding parameters for dyes used in biological staining. Biotechnic & Histochemistry, 80(2), 49–72. Retrieved from [Link]

Sources

Mordant Black 38: A Technical Guide to Safe Handling and Application

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the safety data and handling precautions for Mordant Black 38 (CAS No. 6441-96-9). As a Senior Application Scientist, the following information synthesizes available technical data with practical, field-proven insights to ensure the safe and effective use of this compound in a laboratory setting. This document is structured to provide a comprehensive understanding of the material's properties, potential hazards, and the necessary protocols to mitigate risks.

Chemical and Physical Identity

Mordant Black 38 is a single azo class dye.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 6441-96-9 | [1][2][3] |

| Molecular Formula | C18H13ClN3NaO6S | [1][2] |

| Molecular Weight | 457.82 g/mol | [1][2] |

| Appearance | Blue-light grey powder | [1][3] |

| Solubility | Soluble in water (forms a wine red to blue-light red solution), slightly soluble in alcohol, and insoluble in acetone. | [1][3] |

Understanding these basic properties is the first step in a thorough risk assessment. The powdered form indicates a potential for aerosolization, making inhalation a primary route of exposure to consider. Its solubility in water is a critical factor in preparing solutions and in the event of a spill, as it will readily contaminate aqueous environments.

Toxicological Profile and Hazard Identification

A crucial point of clarification is the distinction between Mordant Black 38 and the similarly named Direct Black 38 . Direct Black 38 is a benzidine-based dye, which can be metabolized to benzidine, a known human carcinogen.[4][5][6] The manufacturing process of Mordant Black 38 involves the diazotization of 3-Amino-5-chloro-2-hydroxybenzenesulfonic acid and its coupling with N-(7-hydroxynaphthalen-1-yl)acetamide.[1][3] This synthesis pathway does not utilize benzidine, and therefore, the carcinogenic risks associated with benzidine-based dyes are not attributed to Mordant Black 38.

Inferred Hazard Statements:

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

-

May be harmful if swallowed.

-

Toxic to aquatic life with long-lasting effects.

Engineering Controls and Personal Protective Equipment (PPE)

Given the potential for irritation and the powdered nature of the compound, a multi-layered approach to exposure control is essential.

Engineering Controls

-

Ventilation: All handling of Mordant Black 38 powder should be conducted in a well-ventilated area. A certified chemical fume hood is the preferred engineering control to minimize inhalation exposure.

-

Containment: For procedures with a higher risk of aerosolization, such as weighing or vortexing, the use of a glove box or other containment enclosure should be considered.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to prevent direct contact.

| PPE | Specification | Rationale |

| Hand Protection | Nitrile gloves | Provides a sufficient barrier for incidental contact. For prolonged handling, consider double-gloving. |

| Eye Protection | Safety glasses with side shields or chemical splash goggles | Protects against airborne particles and accidental splashes. |

| Skin and Body Protection | Laboratory coat | Prevents contamination of personal clothing. |

| Respiratory Protection | A NIOSH-approved particulate respirator (e.g., N95) may be necessary if engineering controls are insufficient or during spill cleanup. | Mitigates the risk of inhaling aerosolized powder. |

The following diagram illustrates the logical workflow for selecting appropriate PPE when handling Mordant Black 38.

Caption: PPE Selection Workflow for Mordant Black 38.

Safe Handling and Storage Protocols

Adherence to strict protocols for handling and storage is paramount to maintaining a safe laboratory environment.

Handling

-

Avoid Dust Generation: Handle the solid material carefully to minimize the creation of dust. Use appropriate tools, such as a chemical spatula, for transfers.

-

Personal Hygiene: Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.

-

Contaminated Clothing: Remove and wash contaminated clothing before reuse.

Storage

-

Container: Keep the container tightly closed in a dry and well-ventilated place.[10]

-

Incompatible Materials: Store away from strong oxidizing agents.

Emergency Procedures

A clear and well-rehearsed emergency plan is essential.

First Aid Measures

-

Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2]

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Seek medical attention if irritation develops or persists.[2]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]

-

Ingestion: Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]

Accidental Release Measures

In the event of a spill, the following protocol should be followed:

-

Evacuate: Immediately evacuate the area of all non-essential personnel.

-

Ventilate: Ensure the area is well-ventilated, if safe to do so.

-

Contain: Prevent the spill from spreading and entering drains.

-

Clean-up (Solid Spill):

-

Wear appropriate PPE, including respiratory protection.

-

Carefully sweep or scoop up the spilled material. Avoid generating dust.

-

Place the material into a suitable, labeled container for disposal.

-

-

Clean-up (Liquid Spill):

-

Absorb the spill with an inert material (e.g., vermiculite, sand, or earth).

-

Place the contaminated material into a suitable, labeled container for disposal.

-

-

Decontaminate: Clean the spill area thoroughly with soap and water.

-

Disposal: Dispose of all contaminated waste in accordance with local, state, and federal regulations.

The following diagram outlines the workflow for handling a spill of Mordant Black 38.

Caption: Spill Response Workflow for Mordant Black 38.

Fire-Fighting Measures

-

Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[2]

-

Hazardous Combustion Products: Thermal decomposition may produce carbon oxides (CO, CO2), nitrogen oxides (NOx), and sulfur oxides (SOx).[7]

-

Firefighter Protection: Wear a self-contained breathing apparatus (SCBA) and full protective gear.

Disposal Considerations

All waste materials containing Mordant Black 38 must be handled as hazardous waste. Dispose of in accordance with all applicable federal, state, and local environmental regulations. Do not allow the material to enter drains or waterways.

Conclusion

While specific toxicological data for Mordant Black 38 is limited, a thorough risk assessment based on its chemical properties and data from structurally related compounds allows for the development of robust safety protocols. The primary hazards are associated with its irritant properties to the skin, eyes, and respiratory tract, and its potential for environmental toxicity. It is crucial to distinguish Mordant Black 38 from the carcinogenic benzidine-based dye, Direct Black 38. By implementing the engineering controls, personal protective equipment, and handling procedures outlined in this guide, researchers can work safely and effectively with this compound.

References

-

Direct Black 38 - PubChem. (n.d.). Retrieved from [Link]

-

Mordant Black 38 - World dye variety. (2012, September 14). Retrieved from [Link]

-

Metabolism of the benzidine-based azo dye Direct Black 38 by human intestinal microbiota. (1985, July). Retrieved from [Link]

-

Omega Chrome Black Blue G | CAS#:6441-96-9 | Chemsrc. (n.d.). Retrieved from [Link]

-

SAFETY DATA SHEET - Fisher Scientific. (2010, May 14). Retrieved from [Link]

-

Benzidine - Based Dyes: Direct Black 38, Direct Brown 95 and Direct Blue 6 Dyes | Occupational Safety and Health Administration. (1980, February 22). Retrieved from [Link]

-

Mordant Black 11 - Szabo-Scandic. (n.d.). Retrieved from [Link]

-

SAFETY DATA SHEET - Core & Main. (2020, August 5). Retrieved from [Link]

-

Eriochrome Black T - Penta chemicals. (2024, September 24). Retrieved from [Link]

Sources

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. Mordant Black 38 - Safety Data Sheet [chemicalbook.com]

- 3. Mordant Black 38 | 6441-96-9 [chemicalbook.com]

- 4. Direct Black 38 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Metabolism of the benzidine-based azo dye Direct Black 38 by human intestinal microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Benzidine - Based Dyes: Direct Black 38, Direct Brown 95 and Direct Blue 6 Dyes | Occupational Safety and Health Administration [osha.gov]

- 7. fishersci.com [fishersci.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. pentachemicals.eu [pentachemicals.eu]

- 10. fishersci.co.uk [fishersci.co.uk]

Solubility and stability of MORDANT BLACK 38 solutions

An In-Depth Technical Guide to the Solubility and Stability of Mordant Black 38 Solutions

Introduction

Mordant Black 38 (C.I. 18160) is a single azo dye recognized for its utility in various industrial and laboratory applications, primarily in the dyeing of textiles and as a complexometric indicator.[1] Its chemical structure, characterized by an azo linkage (-N=N-) and functional groups capable of forming coordination complexes with metal ions, dictates its unique properties. The performance of Mordant Black 38 is critically dependent on the precise preparation and subsequent stability of its solutions. This guide provides a comprehensive technical overview of the solubility and stability profiles of Mordant Black 38, offering field-proven insights and detailed protocols for researchers, scientists, and professionals in drug development and materials science. Our focus is on the causality behind experimental choices to ensure the generation of reliable and reproducible data.

Core Chemical and Physical Properties

A foundational understanding of Mordant Black 38 begins with its fundamental properties. These characteristics govern its behavior in solution and are essential for developing appropriate handling and application protocols.

| Property | Value | Reference |

| C.I. Name | Mordant Black 38, C.I. 18160 | [1] |

| CAS Number | 6441-96-9 | [1][2] |

| Molecular Formula | C₁₈H₁₃ClN₃NaO₆S | [1] |

| Molecular Weight | 457.82 g/mol | [1] |

| Appearance | Blue-light grey powder | [1][2] |

| Structure Class | Single Azo Dye | [1] |

Solubility Profile of Mordant Black 38

The solubility of a dye is paramount to its application. The dissolution process is not merely about creating a homogenous mixture but also about achieving a state where the chromophore can perform its function optimally. The polarity of the solvent plays a critical role in this process, influencing both the dissolution extent and the resulting color of the solution.

Solvent-Dependent Solubility and Solvatochromism

Mordant Black 38 exhibits varied solubility across different solvents, a characteristic that can be leveraged for specific applications. The observed color changes are a direct consequence of solvatochromism, where the solvent polarity alters the energy levels of the dye's molecular orbitals, thus affecting the wavelength of light absorbed.

| Solvent | Solubility | Observed Solution Color | Rationale |

| Water | Soluble | Wine red to blue-light red | The polar protic nature of water effectively solvates the sodium sulfonate group, promoting dissolution. The resulting color is characteristic of the hydrated dye molecule.[1][2] |

| Alcohol (Ethanol) | Slightly Soluble | Not specified, but analogous azo dyes show red shifts. | As a less polar solvent than water, alcohol's interaction with the dye molecule is different, leading to limited solubility.[1][2] |

| Acetone | Insoluble | N/A | The nonpolar character of acetone is unsuitable for solvating the ionic sulfonate group, resulting in insolubility.[1][2] |

| Conc. H₂SO₄ | Soluble | Red-light purple | The highly acidic and polar environment protonates the azo group and other basic sites, causing a significant shift in the electronic structure and a distinct color change.[1] |

Protocol for Preparation of a 1% (w/v) Aqueous Stock Solution

This protocol is designed as a self-validating system, incorporating quality control checks to ensure the solution's concentration and integrity.

Materials:

-

Mordant Black 38 (powder, C.I. 18160)

-

Deionized or distilled water (ASTM Type I or II)

-

100 mL volumetric flask (Class A)

-

Analytical balance

-

Beaker (150 mL)

-

Magnetic stirrer and stir bar

-

UV-Vis Spectrophotometer

Step-by-Step Methodology:

-

Weighing: Accurately weigh 1.00 g of Mordant Black 38 powder and record the mass. Causality: Precise weighing is critical for accurate final concentration.

-

Initial Dissolution: Transfer the powder into a 150 mL beaker containing approximately 80 mL of deionized water. Place a magnetic stir bar in the beaker.

-

Mixing: Place the beaker on a magnetic stirrer and mix at a moderate speed until the powder is fully dissolved. Avoid creating a vortex that could introduce excessive air. Gentle heating (not exceeding 40°C) may be used to aid dissolution if necessary. Causality: Thorough mixing ensures homogeneity. Controlled heating can increase the rate of dissolution without causing thermal degradation.

-

Transfer: Carefully transfer the dissolved solution into a 100 mL Class A volumetric flask. Rinse the beaker with small aliquots of deionized water and add the rinsings to the flask to ensure a quantitative transfer.

-

Final Volume Adjustment: Bring the solution to the final volume of 100 mL with deionized water, ensuring the bottom of the meniscus aligns with the calibration mark.

-

Homogenization: Stopper the flask and invert it 15-20 times to ensure the solution is completely homogenous.

-

Quality Control (QC):

-

Visual Inspection: The solution should be clear and free of any particulate matter.

-

Spectrophotometric Analysis: Measure the absorbance of a diluted aliquot at the known λmax of the dye to confirm concentration consistency against a reference standard or previously validated batch.

-

Diagram: Solution Preparation Workflow

Caption: Workflow for preparing a standardized Mordant Black 38 solution.

Stability of Mordant Black 38 Solutions

The stability of the dye solution is crucial for its shelf-life and consistent performance. Degradation can lead to color shifts, loss of potency, and precipitation, compromising experimental results. The primary factors influencing stability are pH, temperature, and light.

Effect of pH

The pH of the medium has a profound impact on the color and stability of Mordant Black 38 solutions. As an azo dye with hydroxyl and sulfonic acid groups, its protonation state is pH-dependent, which directly affects its electronic conjugation and, therefore, its color.

| Condition | Reagent | Observed Color | Mechanistic Insight |

| Strongly Acidic | Conc. HCl | Red wheat brown | Protonation of the azo nitrogen atoms and hydroxyl groups alters the chromophore's electronic structure, causing a hypsochromic (blue) shift from its purple state in strong acid like H₂SO₄, and leading to aggregation or precipitation.[1][2] |

| Neutral | Water | Wine red to blue-light red | The dye exists in its stable, deprotonated sulfonate salt form. |

| Strongly Alkaline | Conc. NaOH | Purple | Deprotonation of the hydroxyl groups leads to the formation of phenolate ions, extending the conjugated system and causing a bathochromic (red) shift, resulting in a purple color.[1][2] Extreme alkaline conditions can promote hydrolytic degradation over time.[3] |

Insight: For applications requiring consistent color, buffering the solution is essential. Studies on other azo dyes confirm that extreme pH values, both acidic and alkaline, can lead to the destruction of the pigment's structure.[3] The optimal pH for stability is typically near neutral, though this can be application-specific.

Effect of Temperature (Thermostability)

Azo dyes can be susceptible to thermal degradation. While specific data for Mordant Black 38 is limited, general principles suggest that elevated temperatures can accelerate degradation reactions.[4]

-

Mechanism: High temperatures can provide the activation energy needed to cleave the azo bond, leading to the formation of colorless aromatic amines. This is a primary pathway for the decolorization of many azo dyes.[5][6]

-

Recommendation: For long-term storage, it is advisable to keep Mordant Black 38 solutions at refrigerated temperatures (2-8°C). For short-term benchtop use, solutions should be kept at ambient temperature and away from direct heat sources.

Effect of Light (Photostability)

Exposure to light, particularly in the UV spectrum, can induce photochemical degradation of azo dyes.

-

Mechanism: The azo bond can be photolytically cleaved by high-energy photons. This process often involves radical intermediates and can be accelerated by the presence of oxygen. The result is an irreversible fading of the color.

-

Recommendation: Mordant Black 38 solutions should always be stored in amber glass bottles or containers protected from light to minimize photodegradation and extend the usable shelf-life.

Experimental Workflow for Stability Assessment

To empirically determine the stability of a prepared solution under specific conditions, a structured experimental approach is necessary. UV-Visible spectrophotometry is a powerful and accessible tool for this purpose.

Objective: To quantify the degradation of a Mordant Black 38 solution over time when exposed to different environmental stressors (pH, temperature, light).

Methodology:

-

Preparation: Prepare a batch of Mordant Black 38 solution as per the protocol in Section 2.2.

-

Aliquoting: Divide the solution into several aliquots in appropriate containers (e.g., amber and clear vials).

-

Stress Conditions:

-

pH: Adjust the pH of different aliquots using dilute HCl or NaOH to create a range of acidic, neutral, and alkaline samples.

-

Temperature: Store sets of aliquots at different temperatures (e.g., 4°C, 25°C, 40°C).

-

Light: Store one set of aliquots in clear vials exposed to ambient light and a control set in amber vials in the dark.

-

-

Time-Point Analysis: At specified time intervals (e.g., T=0, 24h, 48h, 1 week, 1 month), take a sample from each aliquot.

-

Spectrophotometric Measurement: Record the full UV-Vis spectrum (e.g., 300-800 nm) for each sample. Monitor the absorbance at the λmax. A decrease in absorbance indicates degradation. Note any shifts in the λmax, which would indicate a change in the chemical form of the dye.

-

Data Analysis: Plot the percentage of remaining dye (calculated from absorbance relative to T=0) versus time for each condition. This allows for the calculation of degradation kinetics.

Diagram: Stability Assessment Workflow

Caption: Experimental workflow for assessing the stability of dye solutions.

Summary and Best Practices

The reliable use of Mordant Black 38 in any scientific or industrial setting hinges on the careful preparation and storage of its solutions.

-

Solubility: Mordant Black 38 is soluble in water, slightly soluble in alcohol, and insoluble in nonpolar solvents like acetone.[1] The solvent choice affects the solution's color.

-

Preparation: Use high-purity water and Class A glassware for preparing solutions. A QC check via spectrophotometry is recommended for batch-to-batch consistency.

-

pH Stability: The dye's color is highly sensitive to pH.[1][2] Solutions should be buffered for applications requiring stable color. Avoid extreme acidic or alkaline conditions for long-term storage.

-

Storage: To maximize shelf-life and prevent degradation, aqueous solutions of Mordant Black 38 should be stored in tightly sealed, amber glass containers at refrigerated temperatures (2-8°C) and protected from light.

By adhering to these principles and protocols, researchers and professionals can ensure the integrity and performance of Mordant Black 38 solutions, leading to more accurate and reproducible outcomes.

References

- Smolecule. (n.d.). Buy Eriochrome Blue Black B | 3564-14-5.

- ChemBK. (2022, October 16). Eriochrome Blue Black B.

- World dye variety. (2012, September 14). Mordant Black 38.

- GSP Chem. (n.d.). Eriochrome Blue Black B for Metal Ion Detection.

- CymitQuimica. (n.d.). CAS 3564-14-5: Eriochrome Blue Black.

- MacsChem. (n.d.). Eriochrome Black T | 1787-61-7 | Leading Supplier in US.

- ChemicalBook. (2024, December 21). Mordant Black 38 - Safety Data Sheet.

-

National Center for Biotechnology Information. (n.d.). Direct Black 38. PubChem. Retrieved from [Link]

- China inter dye. (n.d.). Direct Black 38.

- ChemicalBook. (n.d.). Mordant Black 17 | 2538-85-4.

- Guidechem. (n.d.). C.I. Mordant Black 17 2538-85-4 wiki.

- ChemicalBook. (2024, December 18). Mordant Black 38 | 6441-96-9.

- World dye variety. (2012, August 6). Direct Black 38.

- ResearchGate. (n.d.). Effect of different pHs on percentage decolorization of Mordant Black....

- NOAA. (n.d.). C.I. DIRECT BLACK 38. CAMEO Chemicals.

- Pharmaguideline. (2010, September 27). Preparation of Indicator Solutions.

- Analytica Chimica Acta. (2019). Analytical methods for determination of anthraquinone dyes in historical textiles: A review.

- Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.

- Selected Methods of Analysis. (n.d.).

- Fisher Scientific. (2010, May 14). SAFETY DATA SHEET.

- Tahir, U., et al. (2021). Decolorization and discovery of metabolic pathway for the degradation of Mordant Black 11 dye by Klebsiella sp. MB398. Scientific Reports.

- SciSpace. (n.d.). Analytical Methods for the Determination of Heavy Metals in the Textile Industry.

- ResearchGate. (n.d.). Effect of pH on the stability of pigments.

- Szabo-Scandic. (n.d.). Mordant Black 11.

- MDPI. (n.d.). Physicochemical Stability of the Pigment Produced by Pseudofusicoccum adansoniae: Influence of pH, Temperature, Additives, and Light Exposure.

- ChemBK. (n.d.). Mordant Black T.

- ResearchGate. (2025, August 7). Degradation of direct black 38 dye catalyzed by lab prepared nickel hydroxide in aqueous medium.

- CymitQuimica. (n.d.). CAS 2538-85-4: C.I. Mordant Black 17.

- ResearchGate. (n.d.). Decolorization and discovery of metabolic pathway for the degradation of Mordant Black 11 dye by Klebsiella sp. MB398 | Request PDF.

- World dye variety. (2012, September 13). Mordant Black 1.

- Hardness, titrimetric, complexometric. (n.d.).

- ResearchGate. (n.d.). Effect of temperature on stability of dye extract.

- ResearchGate. (n.d.). Analytical Methods for Characterization and Standardization of Natural Dyes and Pigments | Request PDF.

- PubMed. (2021, March 22). Decolorization and discovery of metabolic pathway for the degradation of Mordant Black 11 dye by Klebsiella sp. MB398.

- PubMed. (2019, November 20). Analytical methods for determination of anthraquinone dyes in historical textiles: A review.

- Brainly.in. (2020, February 23). Write the content of mordant black 11 and how it is to be prepared.

- Benchchem. (n.d.). Preparation of Mordant Orange 6 Solutions for Laboratory Use: Application Notes and Protocols.

- Santa Cruz Biotechnology. (n.d.). Mordant black 11 | CAS 1787-61-7.

- Wikipedia. (n.d.). Dye.

- Wikipedia. (n.d.). Technicolor.

- IWA Publishing. (2022, August 1). Optimization, kinetics, and thermodynamics aspects in the biodegradation of reactive black 5 (RB5) dye from textile wastewater using isolated bacterial strain, Bacillus albus DD1.

- ResearchGate. (n.d.). Degradation of SN-38-embedded poly[(d,l)-lactide-co-glycolide]....

Sources

Synthesis and manufacturing process of MORDANT BLACK 38

An In-depth Technical Guide to the Synthesis and Manufacturing of C.I. Mordant Black 38

This guide provides a comprehensive technical overview of the synthesis and manufacturing of C.I. Mordant Black 38 (C.I. 18160; CAS No. 6441-96-9), a monoazo mordant dye. The content is structured to provide researchers, chemists, and drug development professionals with a detailed understanding of the chemical principles, experimental protocols, and industrial-scale production processes involved.

Introduction to Mordant Black 38

C.I. Mordant Black 38 is a synthetic organic dye belonging to the single azo class.[1] Its molecular structure features a single azo bond (-N=N-) linking two substituted aromatic moieties. As a mordant dye, its application on substrates, typically protein fibers like wool and silk, requires the use of a metal salt (a mordant), usually a chromium salt. This process forms a coordination complex between the dye, the metal ion, and the fiber, significantly enhancing the fastness properties (resistance to washing, light, and perspiration) of the final dyeing.

The synthesis of Mordant Black 38 is a classic example of azo dye chemistry, predicated on a two-stage reaction sequence: the diazotization of a primary aromatic amine followed by an azo coupling reaction with an activated aromatic compound.[1][2]

Chemical and Physical Properties

A summary of the key properties of Mordant Black 38 is presented below.

| Property | Value | Reference |

| C.I. Name | Mordant Black 38, 18160 | [1] |

| CAS Registry Number | 6441-96-9 | [1] |

| Molecular Formula | C₁₈H₁₃ClN₃NaO₆S | [1] |

| Molecular Weight | 457.82 g/mol | [1] |

| Appearance | Blue-light grey powder | [1][3] |

| Solubility | Soluble in water (wine red to blue-light red solution), slightly soluble in alcohol, insoluble in acetone. | [1][3] |

Synthesis of Mordant Black 38: Reaction Mechanism and Protocol

The core manufacturing process involves the diazotization of 3-Amino-5-chloro-2-hydroxybenzenesulfonic acid, which serves as the diazo component, and its subsequent coupling with N-(7-hydroxynaphthalen-1-yl)acetamide, the coupling component.[1]

Diagram of Synthesis Workflow

Caption: Two-stage synthesis of Mordant Black 38.

Part I: Diazotization of 3-Amino-5-chloro-2-hydroxybenzenesulfonic acid

Diazotization is the process of converting a primary aromatic amine into a diazonium salt. This reaction is conducted in a cold, acidic medium using sodium nitrite.[4] The low temperature (0-5 °C) is critical because diazonium salts are unstable and can decompose at higher temperatures, leading to side products and reduced yield.[5]

Causality of Experimental Choices:

-

Hydrochloric Acid (HCl): Serves two purposes: it protonates the amine, making it soluble in the aqueous medium, and it reacts with sodium nitrite to generate the reactive species, nitrous acid (HNO₂), in situ.[4] An excess of acid is used to maintain a low pH, preventing the diazonium salt from coupling with unreacted amine.

-

Sodium Nitrite (NaNO₂): The source of the nitrosonium ion (NO⁺), which is the electrophile that attacks the primary amine. It is added slowly or dropwise to control the exothermic reaction and maintain the low temperature.[4]

-

Low Temperature (0-5 °C): Essential for the stability of the diazonium salt. Decomposition can lead to the formation of phenols, which are undesirable impurities.[5]

Experimental Protocol (Laboratory Scale):

-

Preparation of Amine Suspension: In a three-necked flask equipped with a mechanical stirrer and thermometer, create a suspension of 3-Amino-5-chloro-2-hydroxybenzenesulfonic acid (1.0 equivalent) in distilled water.[4]

-

Acidification: To the stirred suspension, carefully add concentrated hydrochloric acid (approx. 2.5 equivalents).

-

Cooling: Cool the mixture to 0-5 °C using an ice-salt bath. Vigorous stirring is maintained to ensure efficient heat transfer.

-

Nitrite Addition: Prepare a solution of sodium nitrite (1.05 equivalents) in a small amount of distilled water and cool it. Add this solution dropwise to the amine suspension over 30-45 minutes, ensuring the temperature does not exceed 5 °C.[4]

-

Reaction Monitoring: After the addition is complete, continue stirring for an additional 30-60 minutes at 0-5 °C. The completion of diazotization can be confirmed by testing a drop of the reaction mixture on starch-iodide paper; a persistent blue-black color indicates a slight excess of nitrous acid and thus complete consumption of the primary amine.[6]

-

Clarification: The resulting diazonium salt solution should be used immediately in the next step.

Part II: Azo Coupling with N-(7-hydroxynaphthalen-1-yl)acetamide

Azo coupling is an electrophilic aromatic substitution reaction where the diazonium salt acts as the electrophile, attacking an electron-rich coupling component.[2] For phenolic couplers like N-(7-hydroxynaphthalen-1-yl)acetamide, the reaction is performed under alkaline conditions (pH 8-10). The alkaline medium deprotonates the hydroxyl group of the naphthol, forming a highly activating phenoxide ion, which readily undergoes electrophilic attack.[5]

Causality of Experimental Choices:

-

Alkaline Medium (Sodium Carbonate/Hydroxide): Deprotonates the phenolic hydroxyl group of the coupling component, creating a strongly activating -O⁻ group. This significantly increases the nucleophilicity of the aromatic ring, facilitating the electrophilic attack by the relatively weak diazonium ion electrophile.[5]

-

Slow Addition & Cooling: The diazonium salt solution is added slowly to the coupler solution to control the reaction rate and temperature. This minimizes the risk of diazonium salt decomposition.

Experimental Protocol (Laboratory Scale):

-

Preparation of Coupler Solution: In a separate beaker, dissolve N-(7-hydroxynaphthalen-1-yl)acetamide (1.0 equivalent) in an aqueous solution of sodium carbonate or sodium hydroxide.[5]

-

Cooling: Cool this solution to 0-5 °C in an ice bath with stirring.

-

Coupling Reaction: Slowly add the cold diazonium salt solution (prepared in Part I) to the alkaline coupler solution over 1-2 hours. Vigorous stirring is essential, and the temperature should be maintained below 5 °C.

-

pH Adjustment: Throughout the addition, monitor the pH and maintain it in the alkaline range (pH 8-10) by adding more sodium carbonate solution if necessary.

-

Completion: The formation of the colored dye precipitate will be observed. After the addition is complete, continue stirring the mixture for another 2-3 hours in the ice bath to ensure the reaction goes to completion.

Industrial Manufacturing and Processing

Scaling up the synthesis of Mordant Black 38 from the laboratory to an industrial scale involves specialized equipment and stringent process controls to ensure batch-to-batch consistency, safety, and efficiency. The process follows the same fundamental steps.[7]

-

Diazotization: This is carried out in large, jacketed, glass-lined or stainless steel reactors equipped with powerful agitators and cooling systems (e.g., brine circulation). Raw materials are charged via automated systems. Temperature and addition rates are precisely controlled by process automation.

-

Azo Coupling: The prepared diazonium salt slurry is pumped at a controlled rate into a separate coupling reactor containing the alkaline solution of the coupling component. pH and temperature are continuously monitored with in-line probes to ensure optimal reaction conditions.

-

Isolation and Filtration: Upon completion of the coupling reaction, the dye is often precipitated or "salted out" from the solution by adding sodium chloride. This reduces its solubility and facilitates separation.[6] The resulting slurry is then pumped into large filter presses, which separate the solid dye paste from the liquid effluent.

-

Drying: The wet dye paste, which can contain 50-70% water, is dried. Spray drying is the most common method, where the paste is atomized into a stream of hot air, instantly producing a fine, dry powder.

-

Grinding and Standardization: The dried dye powder is milled to achieve a uniform particle size. It is then blended with standardizing agents, such as anhydrous sodium sulfate or dextrin, to adjust its color strength to a commercial standard.[7] This ensures that different production batches provide the same tinctorial value for the end-user.

Purification and Quality Control

Ensuring the high purity and consistent quality of Mordant Black 38 is paramount for its performance in textile applications.

Purification Methods

For laboratory-scale purification or to obtain a higher purity grade, several methods can be employed:

-

Acid Precipitation: The crude dye can be dissolved in water and then re-precipitated by the addition of hydrochloric acid. This process helps remove salt and other water-soluble impurities. The precipitated dye is then filtered, washed with cold water, and dried.[8]

-

Recrystallization: If a suitable solvent system is found (e.g., a water/ethanol mixture), recrystallization can be an effective method for removing both inorganic and organic impurities.[9]

Quality Control Parameters

A rigorous quality control protocol is essential for every batch of dye produced.[10] Key tests are performed to compare the production batch against an established standard.[11]

| Parameter | Test Method | Purpose |

| Shade and Strength | Transmission Spectrophotometry (on solution) and Reflectance Spectrophotometry (on dyed substrate). Visual assessment in a standardized light box. | To ensure the color and tinctorial strength match the standard. This is the most critical parameter for commercial viability.[7][11] |

| Purity | High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC). | To identify and quantify any residual intermediates or by-products, ensuring the chemical purity of the dye.[11] |

| Solubility | Dissolving a known weight of dye in a specified volume of water at a set temperature. | To verify that the dye dissolves properly in the dyebath, preventing issues like spotting or unlevel dyeing. |

| Moisture Content | Loss on Drying (LOD) by heating a sample in an oven at a specified temperature (e.g., 105-110 °C) until a constant weight is achieved. | To ensure the dye is not sold with excess water, which would artificially lower its strength. |

| Fastness Properties | Standardized tests (ISO or AATCC methods) on dyed fabric for fastness to light, washing, rubbing, and perspiration. | To confirm that the dye meets the performance specifications required for its intended application.[11][12] |

Conclusion

The synthesis and manufacturing of C.I. Mordant Black 38 is a well-established process rooted in the fundamental principles of diazotization and azo coupling chemistry. Success in both laboratory synthesis and industrial production hinges on the precise control of key reaction parameters, particularly temperature and pH. A robust manufacturing process, coupled with stringent purification and quality control measures, ensures the final product is a consistent and high-performing colorant for the textile industry.

References

-

Dyeing Quality control. (n.d.). Slideshare. Retrieved from [Link]

-

Aspland, J. R. (2013, February 1). The standardising, evaluation, selection and quality control of dyes. Textile Today. Retrieved from [Link]

-

VieTextile. (n.d.). Dyeing Industry: 5 Steps for Quality Management. VieTextile. Retrieved from [Link]

-

Fibre2Fashion. (n.d.). Standardisation of Dyes. Fibre2Fashion. Retrieved from [Link]

-

World dye variety. (2012, September 14). Mordant Black 38. World dye variety. Retrieved from [Link]

-

ChiuVention. (n.d.). How to Improve Quality Management and Control in Textile? ChiuVention. Retrieved from [Link]

-

Al-Mousawi, S. M., et al. (2024). Synthesis, Purification, Characterization, and ABTS Antioxidant Evaluation of Novel Azo Dyes. MDPI. Retrieved from [Link]

-

Zhang, X., et al. (2024). Biocompatible decarboxylative coupling enabled by N-hydroxynaphthalimide esters. Nature Communications. Retrieved from [Link]

-

Khan, I., et al. (2024). A comprehensive review on adsorptive removal of azo dyes using functional materials. Applied Water Science. Retrieved from [Link]

-

ChemicalBook. (n.d.). Mordant Black T. ChemBK. Retrieved from [Link]

-

ResearchGate. (2021, April 5). Suggestions required for efficient isolation and purification of azo pigments? ResearchGate. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Procedure for the synthesis of an azo dye. Organic Syntheses. Retrieved from [Link]

-

ChemBK. (n.d.). ACETAMIDE, N-(7-HYDROXY-1-NAPHTHALENYL)-. ChemBK. Retrieved from [Link]

-

World dye variety. (2013, January 16). 3-Amino-5-chloro-2-hydroxybenzenesulfonic acid. World dye variety. Retrieved from [Link]

-

MDPI. (2022). Removal of Azo Dyes from Water Using Natural Luffa cylindrica as a Non-Conventional Adsorbent. MDPI. Retrieved from [Link]

-

Organic Syntheses. (n.d.). dl-4,4',6,6'-TETRACHLORODIPHENIC ACID. Organic Syntheses. Retrieved from [Link]

- Google Patents. (n.d.). Purification of aqueous dye solutions. Google Patents.

-

The Royal Society of Chemistry. (n.d.). Supporting Information One-pot three-component synthesis of 1-amidoalkyl naphthols and polyhydroquinolines using deep eutectic s. The Royal Society of Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). 1-Acetamido-7-naphthol. PubChem. Retrieved from [Link]

-

Dye - Wikipedia. (n.d.). In Wikipedia. Retrieved from [Link]

Sources

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. mdpi.com [mdpi.com]

- 3. chembk.com [chembk.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. The standardising, evaluation, selection and quality control of dyes [textiletoday.com.bd]

- 8. Mordant Black 17 | 2538-85-4 [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. vietextile.com [vietextile.com]

- 11. Standardisation of Dyes - Fibre2Fashion [fibre2fashion.com]

- 12. chiuvention.com [chiuvention.com]

An In-Depth Technical Guide to Mordant Black 38 for Staining Fungi in Plant Roots

A Theoretical and Practical Framework for Method Development

Authored by: A Senior Application Scientist

Abstract

The visualization of fungal structures within plant roots is a cornerstone of research in plant pathology, mycorrhizal symbiosis, and soil ecology. While established staining techniques utilizing dyes such as Trypan Blue and Chlorazol Black E are prevalent, the exploration of alternative dyes is driven by the need for improved safety, specificity, and accessibility. This technical guide provides a comprehensive theoretical and practical framework for the novel application of Mordant Black 38, a monoazo dye, for staining fungi in plant roots. Although not a standardly used agent for this purpose, this document elucidates the potential of Mordant Black 38 based on the fundamental principles of mordant dyeing in histology. We will delve into the physicochemical properties of Mordant Black 38, the mechanistic principles of mordant-based staining, a proposed experimental protocol for its use, and a comparative analysis with existing methodologies. This guide is intended for researchers, scientists, and drug development professionals interested in developing and validating new staining protocols for the study of plant-fungal interactions.

Introduction: The Imperative for Visualizing Plant-Fungal Interactions